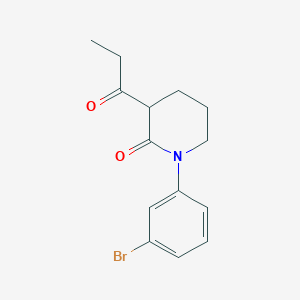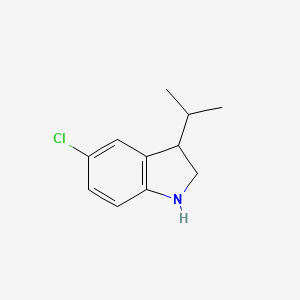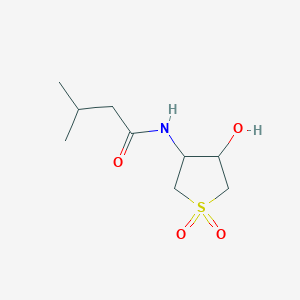
3-(Aminomethyl)isothiazolidine 1,1-dioxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Aminomethyl)isothiazolidine 1,1-dioxide is a chemical compound with the molecular formula C4H10N2O2S and a molecular weight of 150.20 g/mol . This compound is characterized by the presence of an aminomethyl group attached to an isothiazolidine ring, which is further oxidized to form a dioxide. It is primarily used in research settings and has various applications in chemistry, biology, and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Aminomethyl)isothiazolidine 1,1-dioxide typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of isothiazolidine with formaldehyde and ammonia, followed by oxidation to introduce the dioxide functionality . The reaction conditions often include:
Temperature: Moderate temperatures (e.g., 25-50°C) are typically used.
Solvent: Aqueous or organic solvents such as ethanol or methanol.
Catalysts: Acidic or basic catalysts may be employed to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. These methods are optimized for yield and purity, often using advanced techniques such as:
Flow Chemistry: Continuous flow reactors to enhance reaction efficiency.
Purification: Techniques like crystallization, distillation, or chromatography to achieve high purity.
化学反応の分析
Types of Reactions
3-(Aminomethyl)isothiazolidine 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the dioxide group back to the corresponding sulfide.
Substitution: Nucleophilic substitution reactions can occur at the aminomethyl group.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, peracids.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, thiols.
Major Products
The major products formed from these reactions include sulfone derivatives, reduced sulfides, and substituted isothiazolidines .
科学的研究の応用
3-(Aminomethyl)isothiazolidine 1,1-dioxide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-(Aminomethyl)isothiazolidine 1,1-dioxide involves its interaction with molecular targets such as enzymes and receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions, while the isothiazolidine ring can participate in redox reactions. These interactions modulate the activity of target proteins and pathways, leading to various biological effects .
類似化合物との比較
Similar Compounds
3-(Aminomethyl)isothiazolidine: Lacks the dioxide functionality.
Isothiazolidine 1,1-dioxide: Does not have the aminomethyl group.
3-(Hydroxymethyl)isothiazolidine 1,1-dioxide: Contains a hydroxymethyl group instead of an aminomethyl group.
Uniqueness
3-(Aminomethyl)isothiazolidine 1,1-dioxide is unique due to the presence of both the aminomethyl group and the dioxide functionality. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications .
特性
分子式 |
C4H10N2O2S |
|---|---|
分子量 |
150.20 g/mol |
IUPAC名 |
(1,1-dioxo-1,2-thiazolidin-3-yl)methanamine |
InChI |
InChI=1S/C4H10N2O2S/c5-3-4-1-2-9(7,8)6-4/h4,6H,1-3,5H2 |
InChIキー |
URADXIHNPYWEOA-UHFFFAOYSA-N |
正規SMILES |
C1CS(=O)(=O)NC1CN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[4-(Aminomethyl)phenoxymethyl]cyclobutan-1-one](/img/structure/B13221082.png)


![1-{[3-(1,1-Difluoroethyl)-1,2,4-oxadiazol-5-yl]methyl}-3,5-dimethylcyclohexan-1-ol](/img/structure/B13221101.png)
![1-[(3-Aminocyclopentyl)methyl]-3-(propan-2-yl)urea](/img/structure/B13221109.png)


![2-[2-(2H-1,2,3-Triazol-2-yl)ethoxy]ethan-1-amine](/img/structure/B13221138.png)
![2-[4-Fluoro-2-(methanesulfonamidomethyl)pyrrolidin-1-yl]acetamide](/img/structure/B13221141.png)
![N,N-Dimethyl-[1,3]thiazolo[5,4-b]pyridin-2-amine](/img/structure/B13221144.png)


![3-[1-(Aminomethyl)cyclopropyl]aniline](/img/structure/B13221166.png)
